molecular formula C6H12S B14745147 2,2-Dimethyl-thiacyclopentane CAS No. 5161-75-1

2,2-Dimethyl-thiacyclopentane

Cat. No.: B14745147
CAS No.: 5161-75-1
M. Wt: 116.23 g/mol
InChI Key: XUZUHHOTUSNHDJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-thiacyclopentane is an organic compound with the molecular formula C6H12S. It is a sulfur-containing heterocyclic compound, specifically a thiolane derivative. This compound is characterized by a five-membered ring structure with a sulfur atom and two methyl groups attached to the same carbon atom. The presence of sulfur imparts unique chemical properties to this compound, making it of interest in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-thiacyclopentane typically involves the cyclization of appropriate precursors. One common method involves the reaction of mercaptamine with acetone in the presence of cyclohexane and sodium hydroxide. This reaction proceeds through a cyclic mechanism, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves reflux azeotropic dehydration to facilitate the generation of the product, followed by filtration, desalting, and distillation to recover cyclohexane and obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-thiacyclopentane undergoes various chemical reactions, including oxidation, reduction, and substitution. The sulfur atom in the ring makes it susceptible to oxidation reactions, forming sulfoxides and sulfones. Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and halogenated derivatives.

Scientific Research Applications

2,2-Dimethyl-thiacyclopentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-thiacyclopentane involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form bonds with various electrophilic centers, facilitating reactions such as nucleophilic substitution. The compound’s effects are mediated through pathways involving sulfur chemistry, which can influence biological systems and chemical processes .

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethyl-thiacyclopentane is unique due to the presence of the sulfur atom in its ring structure, which imparts distinct chemical reactivity and properties compared to its oxygen or carbon analogs. This uniqueness makes it valuable in specific chemical reactions and applications where sulfur chemistry is essential .

Properties

CAS No.

5161-75-1

Molecular Formula

C6H12S

Molecular Weight

116.23 g/mol

IUPAC Name

2,2-dimethylthiolane

InChI

InChI=1S/C6H12S/c1-6(2)4-3-5-7-6/h3-5H2,1-2H3

InChI Key

XUZUHHOTUSNHDJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCS1)C

Origin of Product

United States

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